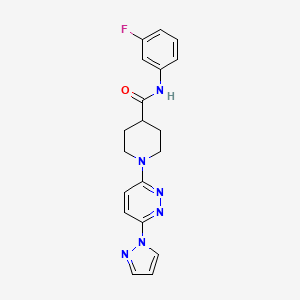

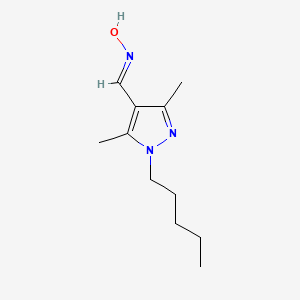

2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" is a derivative of acetamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their properties and potential applications, particularly in the field of anticancer research. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and shown to exhibit cytotoxicity against various human leukemic cell lines, suggesting that the compound may also possess similar biological activities .

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, where different 2-chloro N-aryl substituted acetamide derivatives are prepared. These compounds are then characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . This suggests that the synthesis of "2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide" would follow a similar pathway, with careful characterization to confirm the structure of the final product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their biological activity. For example, the conformation of the N—H bond in 2-chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, which is a common feature observed in similar compounds. The geometric parameters of these molecules are consistent with other acetanilides . This information can be extrapolated to infer that the molecular structure of the compound would also exhibit specific geometric parameters that could influence its biological activity.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, primarily due to their functional groups. The intermolecular N—H⋯O hydrogen bonds play a significant role in the chemical behavior of these compounds, as seen in the crystal structures of related molecules . These hydrogen bonds can lead to the formation of chains or complex sheets, which could affect the solubility, stability, and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine, can affect the polarity, melting point, and solubility of the compound. Intermolecular interactions, such as hydrogen bonding and halogen⋯π(arene) interactions, are also critical in determining the crystal packing and, consequently, the physical properties of these compounds . These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

科学的研究の応用

Synthetic Chemistry and Molecular Design

Research on similar compounds focuses on synthetic routes and structural analyses, aiming to explore the chemical space for developing potent molecules with desired properties. For example, studies on acetamide derivatives and their synthesis have led to the discovery of molecules with significant biological activity, highlighting the importance of structural modifications in medicinal chemistry. Compounds such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide show potent activity in biological assays, indicating the potential of acetamide derivatives in drug design (Barlow et al., 1991).

Photovoltaic Efficiency and Material Science

Research into benzothiazolinone acetamide analogs, for instance, has explored their vibrational spectra, electronic properties, and potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Such studies suggest that acetamide derivatives could contribute to advancements in photovoltaic technologies and material science, offering insights into the light harvesting efficiency and electron injection capabilities of these compounds (Mary et al., 2020).

Corrosion Inhibition

Acetamide derivatives have also been investigated for their corrosion inhibition properties, with research showing that certain acetamide compounds can provide effective protection against corrosion in metal substrates. This application is significant in industrial settings where corrosion resistance is critical for material longevity and safety (Yıldırım & Cetin, 2008).

Molecular Docking and Drug Discovery

Furthermore, acetamide analogs have been subject to quantum mechanical studies and molecular docking to understand their interactions with biological targets such as cyclooxygenase 1 (COX1). This research approach aids in the identification of compounds with potential therapeutic effects, underlining the importance of acetamide derivatives in drug discovery processes (Mary et al., 2020).

特性

IUPAC Name |

2-(2-chlorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c19-16-5-2-1-4-14(16)9-18(22)21-11-13-8-15(12-20-10-13)17-6-3-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMIBCVWKFFUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2529533.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529536.png)

amino}acetamide](/img/structure/B2529537.png)

![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![5-chloro-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2529542.png)